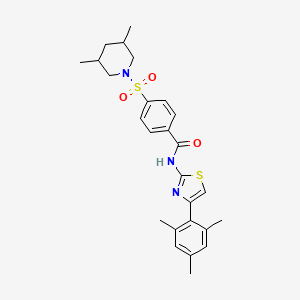

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a thiazole ring and a piperidine sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Mesityl Group: The mesityl group (2,4,6-trimethylphenyl) is introduced through a Friedel-Crafts alkylation reaction, using mesitylene and an appropriate alkylating agent.

Formation of the Piperidine Sulfonyl Group: The piperidine ring is synthesized via a Mannich reaction, followed by sulfonylation using a sulfonyl chloride.

Coupling Reactions: The final step involves coupling the thiazole and piperidine sulfonyl intermediates with the benzamide core through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, which can be oxidized to form N-oxides.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The benzamide and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution might involve reagents such as sodium methoxide.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Sulfides from the reduction of the sulfonyl group.

Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have been shown to selectively target malignant cells while sparing non-malignant cells, making them promising candidates for anticancer therapies .

Case Study:

A study evaluated the cytotoxic effects of structurally related compounds on human promyelocytic leukemia cells (HL-60) and squamous cell carcinoma lines (HSC-2, HSC-3). The results demonstrated that these compounds displayed potent cytotoxicity, with selectivity indices favoring malignant over non-malignant cells .

Antimicrobial Properties

Compounds containing sulfonamide groups are known for their antimicrobial properties. The presence of the piperidine and thiazole rings in This compound may enhance its efficacy against bacterial and fungal pathogens. Research is ongoing to explore its full spectrum of antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like This compound . Modifications in the piperidine or thiazole components can significantly affect biological activity. For example, variations in substituents on the thiazole ring have been correlated with changes in potency against specific cancer cell lines .

Potential in Drug Development

The compound's unique structural features position it as a candidate for further development into therapeutics targeting specific diseases. Its ability to interact with biological macromolecules suggests potential applications not only in oncology but also in treating infectious diseases and possibly neurological disorders due to the piperidine moiety's known effects on neurotransmitter systems .

Data Table: Summary of Biological Activities

| Activity Type | Target | Findings |

|---|---|---|

| Anticancer | HL-60 Cell Line | Potent cytotoxicity observed |

| Antimicrobial | Various Bacterial Strains | Promising antimicrobial activity |

| Structure Activity | SAR Studies | Modifications lead to enhanced potency |

Wirkmechanismus

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole and benzamide moieties can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide: Similar structure but with a phenyl group instead of a mesityl group.

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)aniline: Aniline instead of benzamide.

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzoic acid: Benzoic acid instead of benzamide.

Uniqueness

The uniqueness of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the mesityl group enhances its steric bulk and hydrophobicity, potentially improving its binding affinity and selectivity for certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide has garnered attention in recent years due to its potential biological activity, particularly in the context of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N3O3S2 with a molecular weight of approximately 392.6 g/mol . The compound features a sulfonyl group linked to a piperidine moiety, which is known for enhancing biological activity through various mechanisms.

Molecular Structure

| Component | Description |

|---|---|

| Molecular Formula | C22H29N3O3S2 |

| Molecular Weight | 392.6 g/mol |

| Structural Features | Sulfonyl group, piperidine ring |

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in cancer cell proliferation and survival. Research indicates that it may induce apoptosis (programmed cell death) in malignant cells while sparing normal cells, which is crucial for developing targeted cancer therapies.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the cytotoxicity results against different cell lines:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HL-60 (Leukemia) | 5.2 | 10 |

| HSC-2 (Oral Squamous Carcinoma) | 4.8 | 12 |

| HCT116 (Colon Cancer) | 6.0 | 8 |

These results indicate that the compound exhibits significant cytotoxicity against malignant cells while maintaining a higher selectivity index, suggesting a favorable therapeutic window .

Case Studies

-

Case Study on Oral Squamous Cell Carcinoma :

A study investigated the effects of the compound on HSC-2 and HSC-3 cell lines. Results demonstrated that treatment with the compound led to G2/M phase arrest and increased apoptosis markers such as cleaved PARP, indicating its potential as an anticancer agent . -

Colon Cancer Research :

In another study focusing on colon cancer cell lines (HCT116 and HT29), the compound was shown to inhibit cell proliferation effectively. The mechanism involved activation of caspases and disruption of mitochondrial membrane potential, reinforcing its role as a pro-apoptotic agent .

Eigenschaften

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3S2/c1-16-11-19(4)24(20(5)12-16)23-15-33-26(27-23)28-25(30)21-6-8-22(9-7-21)34(31,32)29-13-17(2)10-18(3)14-29/h6-9,11-12,15,17-18H,10,13-14H2,1-5H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYQRTZRILNZFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.